molecular formula C36H30O4 B3266580 (R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene CAS No. 428874-67-3

(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene

Cat. No.: B3266580
CAS No.: 428874-67-3
M. Wt: 526.6 g/mol
InChI Key: OPEVECZMJXZQIS-UHFFFAOYSA-N
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Description

®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene is a chiral organic compound with significant applications in various fields of chemistry. This compound is characterized by its two naphthalene rings, each substituted with methoxymethoxy and diphenyl groups, making it a valuable molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene typically involves the protection of hydroxyl groups on the naphthalene rings using methoxymethyl (MOM) groupsThe reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the protection of hydroxyl groups, substitution reactions, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The methoxymethoxy groups can also undergo hydrolysis, releasing the active naphthalene moieties that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    ®-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Lacks the diphenyl groups, making it less sterically hindered.

    ®-2,2’-Bis(ethoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene: Similar structure but with ethoxymethoxy groups instead of methoxymethoxy groups.

    ®-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene: Substitutes diphenyl groups with dimethyl groups

Uniqueness

®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene is unique due to its combination of methoxymethoxy and diphenyl groups, which provide both steric hindrance and electronic effects. This makes it particularly effective as a chiral ligand and catalyst in asymmetric synthesis .

Properties

IUPAC Name

2-(methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O4/c1-37-23-39-35-31(25-13-5-3-6-14-25)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(36(34)40-24-38-2)26-15-7-4-8-16-26/h3-22H,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEVECZMJXZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1C3=CC=CC=C3)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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